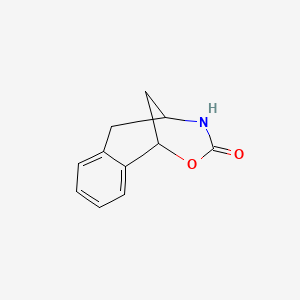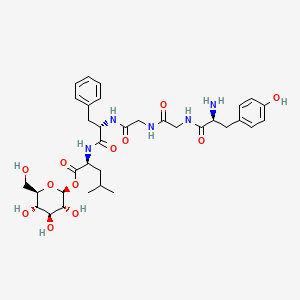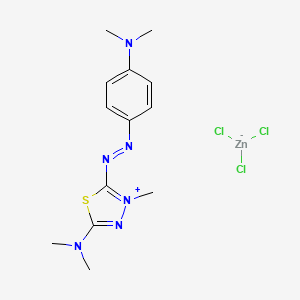
5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis (2-hydroxyethyl)oleamide, also known as N,N-bis (2-hydroxyethyl)-9-octadecenamide, is a fatty acid amide derived from oleic acid and diethanolamine. This compound is known for its surfactant properties and is widely used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis (2-hydroxyethyl)oleamide is synthesized through the reaction of oleic acid with diethanolamine in a 1:1 molar ratio. The reaction is typically catalyzed by orthophosphoric acid and carried out at a temperature of 140°C. The reaction follows a first-order kinetic model, and the yield can be optimized using a Taguchi orthogonal array method .
Industrial Production Methods: In industrial settings, the synthesis of N,N-bis (2-hydroxyethyl)oleamide involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N-bis (2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Scientific Research Applications
N,N-bis (2-hydroxyethyl)oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-bis (2-hydroxyethyl)oleamide involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and stabilizing emulsions. The compound also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
N,N-bis (2-hydroxyethyl)stearamide: Similar structure but derived from stearic acid.
N,N-bis (2-hydroxyethyl)palmitamide: Derived from palmitic acid.
N,N-bis (2-hydroxyethyl)linoleamide: Derived from linoleic acid.
Uniqueness: N,N-bis (2-hydroxyethyl)oleamide is unique due to its unsaturated oleic acid backbone, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for greater flexibility and reactivity in various applications, making it a versatile compound in both industrial and research settings .
Properties
CAS No. |
84989-56-0 |
|---|---|
Molecular Formula |
C13H19Cl3N6SZn |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
BXTWGAGYWLZORL-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

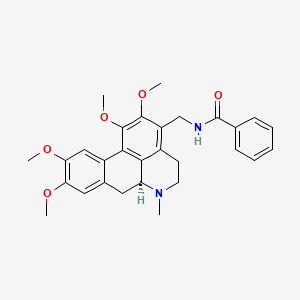
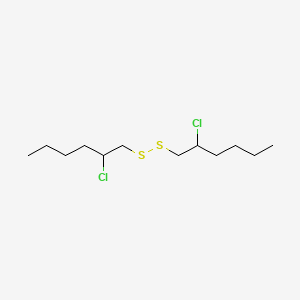
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

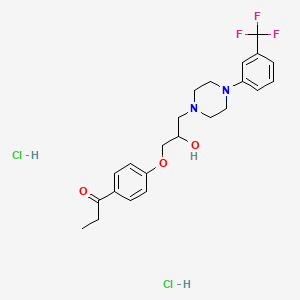
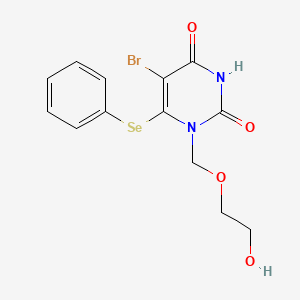
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
